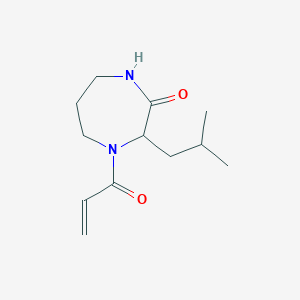
3-(2-Methylpropyl)-4-(prop-2-enoyl)-1,4-diazepan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Methylpropyl)-4-(prop-2-enoyl)-1,4-diazepan-2-one is a chemical compound that belongs to the class of diazepanes. It is also known as Ro 15-4513, and it has been extensively used in scientific research due to its unique properties. The compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
科学的研究の応用
3-(2-Methylpropyl)-4-(prop-2-enoyl)-1,4-diazepan-2-one has been extensively used in scientific research due to its unique properties. The compound is a selective antagonist of the benzodiazepine site of the GABAA receptor. It has been used to study the mechanism of action of benzodiazepines and their effects on the central nervous system. The compound has also been used to study the role of GABAA receptors in the regulation of anxiety, sleep, and memory.
作用機序
3-(2-Methylpropyl)-4-(prop-2-enoyl)-1,4-diazepan-2-one is a selective antagonist of the benzodiazepine site of the GABAA receptor. It binds to the receptor and prevents the binding of benzodiazepines to the receptor. The GABAA receptor is a ligand-gated ion channel that is responsible for the inhibitory neurotransmission in the central nervous system. The binding of GABA to the receptor opens the ion channel, allowing the influx of chloride ions and hyperpolarization of the neuron. The binding of benzodiazepines to the receptor enhances the binding of GABA to the receptor, leading to increased inhibitory neurotransmission. The antagonist activity of 3-(2-Methylpropyl)-4-(prop-2-enoyl)-1,4-diazepan-2-one prevents the binding of benzodiazepines to the receptor, leading to decreased inhibitory neurotransmission.
生化学的および生理学的効果
3-(2-Methylpropyl)-4-(prop-2-enoyl)-1,4-diazepan-2-one has been shown to have a range of biochemical and physiological effects. The compound has been shown to decrease anxiety and induce sleep in animal models. It has also been shown to impair memory and learning in animal models. The compound has been shown to have a low toxicity profile and has been used in a range of in vitro and in vivo experiments.
実験室実験の利点と制限
3-(2-Methylpropyl)-4-(prop-2-enoyl)-1,4-diazepan-2-one has several advantages and limitations for lab experiments. The compound has a high selectivity for the benzodiazepine site of the GABAA receptor, making it a useful tool for studying the mechanism of action of benzodiazepines. The compound has also been shown to have a low toxicity profile, making it safe for use in in vitro and in vivo experiments. However, the compound has a relatively short half-life, which may limit its use in some experiments.
将来の方向性
There are several future directions for research on 3-(2-Methylpropyl)-4-(prop-2-enoyl)-1,4-diazepan-2-one. The compound has been extensively studied for its mechanism of action, but there is still much to learn about the effects of the compound on the central nervous system. Future research could focus on the effects of the compound on different subtypes of GABAA receptors and the role of the compound in the regulation of anxiety, sleep, and memory. The compound could also be used in the development of new drugs for the treatment of anxiety disorders and other neurological conditions.
合成法
The synthesis of 3-(2-Methylpropyl)-4-(prop-2-enoyl)-1,4-diazepan-2-one involves the reaction of 2-methyl-2-propen-1-ol with ethyl chloroformate to form ethyl 2-methyl-2-propen-1-yl carbonate. The ethyl 2-methyl-2-propen-1-yl carbonate is then reacted with 1,4-diazepane-2,5-dione to form 3-(2-Methylpropyl)-4-(prop-2-enoyl)-1,4-diazepan-2-one. The synthesis method is relatively simple and has been widely used in scientific research.
特性
IUPAC Name |
3-(2-methylpropyl)-4-prop-2-enoyl-1,4-diazepan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-4-11(15)14-7-5-6-13-12(16)10(14)8-9(2)3/h4,9-10H,1,5-8H2,2-3H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXEYMNDPMDIBAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)NCCCN1C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methylpropyl)-4-(prop-2-enoyl)-1,4-diazepan-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

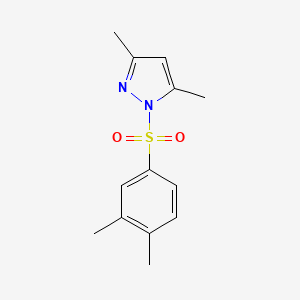
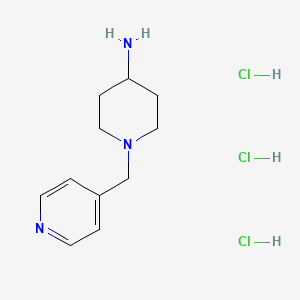
![1,7-dimethyl-9-(4-phenoxyphenyl)-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2650333.png)
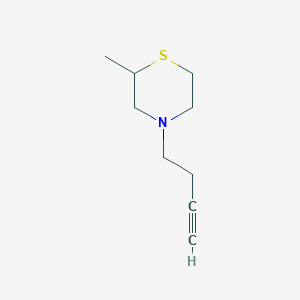
![8-((2-Fluorophenyl)sulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2650337.png)
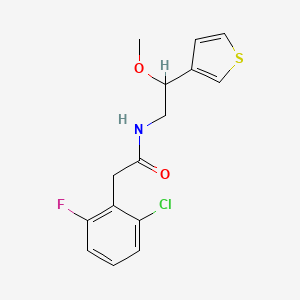
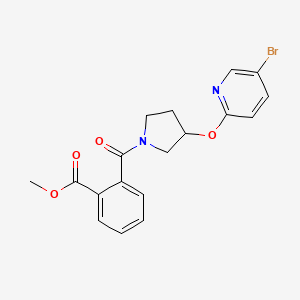
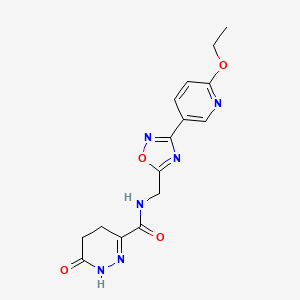
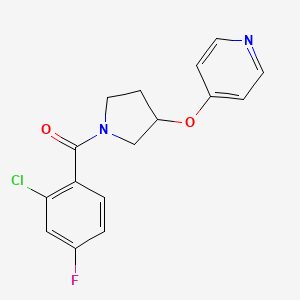
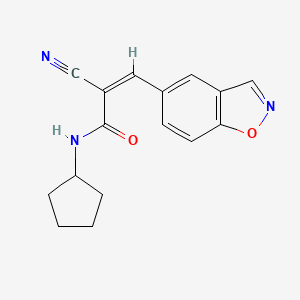

![6-((2,5-Dimethoxyphenyl)sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane](/img/structure/B2650349.png)
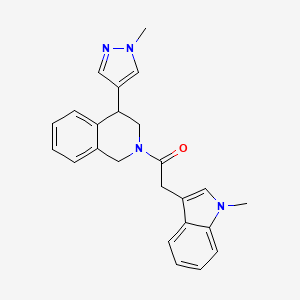
![N-[2-[3-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-chlorobenzamide](/img/structure/B2650352.png)